4-[(4-Chlorophenyl)sulfanyl]-3-hydroperoxy-3-methylbutan-1-ol
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Overview
Description
4-[(4-Chlorophenyl)sulfanyl]-3-hydroperoxy-3-methylbutan-1-ol is an organic compound that belongs to the class of hydroperoxides This compound is characterized by the presence of a hydroperoxy group (-OOH) attached to a butanol backbone, with a chlorophenylsulfanyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorophenyl)sulfanyl]-3-hydroperoxy-3-methylbutan-1-ol typically involves the reaction of 4-chlorothiophenol with 3-hydroperoxy-3-methylbutan-1-ol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Chlorophenyl)sulfanyl]-3-hydroperoxy-3-methylbutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroperoxy group can be further oxidized to form corresponding peroxides or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The chlorophenylsulfanyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield peroxides, while reduction could produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
4-[(4-Chlorophenyl)sulfanyl]-3-hydroperoxy-3-methylbutan-1-ol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies in biochemistry and pharmacology.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 4-[(4-Chlorophenyl)sulfanyl]-3-hydroperoxy-3-methylbutan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The hydroperoxy group can generate reactive oxygen species (ROS), which can induce oxidative stress in cells. This oxidative stress can lead to cell damage or death, making the compound potentially useful as an antimicrobial or anticancer agent. The chlorophenylsulfanyl group may also interact with specific proteins or enzymes, modulating their activity and contributing to the compound’s overall biological effects .
Comparison with Similar Compounds
Similar Compounds
4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde: This compound shares the chlorophenylsulfanyl group but differs in its functional groups and overall structure.
4-[(4-Chlorophenyl)sulfanyl]-3-methylbutan-1-ol: Similar to the target compound but lacks the hydroperoxy group.
4-[(4-Chlorophenyl)sulfanyl]-3-hydroxy-3-methylbutan-1-ol: Similar structure but with a hydroxy group instead of a hydroperoxy group.
Uniqueness
4-[(4-Chlorophenyl)sulfanyl]-3-hydroperoxy-3-methylbutan-1-ol is unique due to the presence of both the hydroperoxy group and the chlorophenylsulfanyl group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Properties
CAS No. |
918901-85-6 |
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Molecular Formula |
C11H15ClO3S |
Molecular Weight |
262.75 g/mol |
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-3-hydroperoxy-3-methylbutan-1-ol |
InChI |
InChI=1S/C11H15ClO3S/c1-11(15-14,6-7-13)8-16-10-4-2-9(12)3-5-10/h2-5,13-14H,6-8H2,1H3 |
InChI Key |
KFDMWQRDZYFYFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCO)(CSC1=CC=C(C=C1)Cl)OO |
Origin of Product |
United States |
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